molecular formula C19H15BrN2O3S B11163295 methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11163295
M. Wt: 431.3 g/mol
InChI Key: WOTQZKAWTDXARQ-UHFFFAOYSA-N
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Description

Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromothienyl group, a methyl ester, a methyl group, and an oxindole moiety.

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

methyl 5-(5-bromothiophen-2-yl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15BrN2O3S/c1-9-14(19(24)25-2)16(17(21-9)12-7-8-13(20)26-12)15-10-5-3-4-6-11(10)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)

InChI Key

WOTQZKAWTDXARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=C(S2)Br)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(5-bromo-2-thienyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, with the CAS number 1144493-60-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O3SC_{19}H_{15}BrN_{2}O_{3}S, with a molecular weight of 431.3 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a thienyl substituent that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been effective against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that pyrrole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar activity .

Enzyme Inhibition

The compound’s structural features suggest potential as an enzyme inhibitor. For example, certain pyrrole derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression . The presence of the thienyl group may contribute to enhanced selectivity and potency.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that compounds with similar structural motifs to this compound exhibited zones of inhibition ranging from 12 mm to 30 mm depending on the concentration used .

Anticancer Activity Assessment

In another investigation focusing on anticancer activity, a series of pyrrole-based compounds were tested against various cancer cell lines (e.g., MCF7 and HeLa). The study reported IC50 values indicating significant cytotoxicity in the range of 10 to 50 µM for structurally similar compounds . This suggests that this compound could also exhibit promising anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrole-ester-oxindole system is distinct from pyrazole-carbothioamide () or pyrimidine-thioxo () cores, which may alter binding affinity in biological targets.
  • Bromothienyl substituents provide steric bulk and electronic effects comparable to bromophenyl () but differ from electron-deficient nitrophenyl groups ().
  • The oxindole moiety, a privileged structure in kinase inhibitors, is absent in analogues like benzothiazole derivatives (), suggesting divergent pharmacological profiles.

Physicochemical Properties

Comparative data on melting points (m.p.), molecular weights (MW), and spectral features:

Compound m.p. (°C) MW Key IR Peaks (cm⁻¹) Reference
Target Compound N/A ~452* Ester (C=O ~1700), oxindole (NH ~3200) -
Carbothioamide derivative () 192–193 445.38 C=S (1167), C=O (1651), NH (3134–3436)
Chromenone derivative () 227–230 560.2 C=O (1700), aromatic C-F (~1250)
Pyrimidine-thioxo derivative () 190.9 N/A C=S (1308), NO2 (1380), CN (2188)

*Estimated based on molecular formula.
Key Observations :

  • Higher m.p. in chromenone derivatives () correlates with increased molecular rigidity and fluorine substitution.
  • The target compound’s ester group (C=O ~1700 cm⁻¹) aligns with analogous carbonyl stretches in carbothioamide () and chromenone () derivatives.

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